[Cyclopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid
Description
[Cyclopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid (CAS: 1353962-21-6) is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted with a methyl group at the 1-position and a cyclopropyl-amino-acetic acid moiety at the 3-position. Its molecular weight is 212.29 g/mol .
Properties
IUPAC Name |
2-[cyclopropyl-(1-methylpiperidin-3-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12-6-2-3-10(7-12)13(8-11(14)15)9-4-5-9/h9-10H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFPCSRWYKMPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[Cyclopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The cyclopropyl group introduces conformational constraints that enhance binding affinity and selectivity. The piperidine ring is likely to engage with hydrophobic pockets within these targets, while the amino-acetic acid moiety can form hydrogen bonds with active site residues, facilitating effective inhibition or activation of biological pathways.
Biological Activity
Research has highlighted several areas where this compound exhibits significant biological activity:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which could lead to therapeutic benefits in conditions such as cancer and inflammation.
- Receptor Binding : Studies indicate that this compound may bind effectively to certain receptors, influencing cellular signaling pathways and potentially offering therapeutic effects .
Pharmacokinetic Properties
Pharmacokinetic studies have shown that compounds similar to this compound exhibit varied absorption rates, distribution, metabolism, and excretion profiles. For instance, the presence of the cyclopropyl group can enhance metabolic stability compared to larger substituents, which may be rapidly metabolized .
Table 1: Pharmacokinetic Parameters of Related Compounds
| Compound | Biological Half-Life | Oral Bioavailability | Metabolic Stability |
|---|---|---|---|
| 1 | 18 min | 25% | Low |
| 2 | 128 min | 35% | High |
| 3 | Not quantifiable | Not applicable | Variable |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Inflammation Models : In vivo studies demonstrated that derivatives of this compound exhibited anti-inflammatory effects in animal models, suggesting its utility in treating inflammatory diseases.
- Cancer Research : Preliminary data indicate that this compound may inhibit growth in certain cancer cell lines by targeting specific kinases involved in cell proliferation .
- Neuropharmacology : Investigations into its effects on neurotransmitter systems revealed potential applications in treating neurodegenerative conditions by modulating receptor activity .
Scientific Research Applications
Drug Development
Cyclopropyl groups are increasingly utilized in drug design for their ability to enhance metabolic stability. They can reduce the susceptibility of drugs to oxidative metabolism, which is crucial for prolonging the half-life of therapeutic agents. For instance, compounds like pitavastatin leverage cyclopropyl moieties to divert metabolism away from harmful pathways, thereby minimizing drug-drug interactions (DDIs) .
Metabolic Studies
Research has shown that cyclopropyl-containing compounds can lead to reactive intermediates when coupled with amines. This dual nature presents both opportunities and challenges in drug metabolism. For example, the metabolism of cyclopropylamines can yield toxic metabolites, as seen with trovafloxacin, highlighting the need for careful structural optimization during drug development .
Therapeutic Applications
The unique properties of cyclopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid may position it as a candidate in various therapeutic areas:
- Neurological Disorders : Given its piperidine structure, this compound could be explored for neuroactive properties, potentially aiding in the treatment of conditions like anxiety or depression.
- Antimicrobial Activity : The structural framework may also lend itself to developing new antibiotics or antifungal agents by modifying the piperidine and cyclopropyl components.
Case Study 1: Metabolic Stability Enhancement
A study focused on an IDO1 inhibitor demonstrated that incorporating cyclopropyl groups significantly improved metabolic stability and increased the drug's potency. This was achieved by optimizing the structure to avoid metabolic hotspots while enhancing binding affinity .
Case Study 2: Toxicity Mitigation
In another instance involving hepatitis C NS5B inhibitors, researchers modified the chemical structure by introducing cyclopropyl groups to lower basicity and mitigate toxicity risks associated with hERG liabilities. This strategic alteration improved overall drug safety profiles while maintaining efficacy .
Comparative Analysis of Cyclopropyl Derivatives
The following table summarizes some key derivatives of cyclopropyl-containing compounds and their applications:
| Compound Name | Application Area | Key Findings |
|---|---|---|
| Cyclopropylamine | Antimicrobial | Reactive intermediates linked to hepatotoxicity |
| Pitavastatin | Cholesterol management | Reduced DDIs via metabolic diversion |
| RG7916 (HCV inhibitor) | Antiviral | Enhanced potency with reduced side effects |
| Cyclopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid | Neurological/Antimicrobial | Potential for new therapeutic pathways |
Comparison with Similar Compounds
Enantiomeric Variants
- [Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid Key Difference: Stereochemistry at the piperidine 3-position (S-configuration vs. unspecified configuration in the target compound). Implications: Stereochemical differences can significantly alter receptor interactions and metabolic stability.
Piperidine Substitution Modifications
- [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid Key Difference: Replacement of the methyl group at the piperidine 1-position with a benzyl group.
- [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS: 926659-01-0) Key Difference: Acetyl substitution at the piperidine 1-position instead of methyl. Implications: Acetyl groups may enhance metabolic stability by resisting oxidative degradation compared to alkyl groups .
Amino Acid Moiety Modifications
- [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid (CAS: 1181620-38-1) Key Difference: Replacement of the piperidine ring with a 3-methyl-benzyl group. Molecular weight increases to 219.29 g/mol .
- {3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Key Difference: Acetylation of the cyclopropyl-amino group. Implications: Acetylation may alter electronic properties, reducing basicity and affecting solubility or target engagement .
Heterocyclic Core Variations
- [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Key Difference: Replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring.
Structural and Physicochemical Data Table
Key Observations and Implications
Steric and Electronic Effects : Substitutions like benzyl or acetyl groups modulate lipophilicity and metabolic stability. For example, acetylated variants may exhibit prolonged half-lives .
Ring Size and Flexibility : Pyrrolidine analogs sacrifice ring size for rigidity, which could limit binding to larger active sites .
Preparation Methods
Reductive Amination of Piperidin-3-amine
-
Protection : Tert-butyl piperidin-3-ylcarbamate is treated with formaldehyde and sodium cyanoborohydride in methanol/water to install the methyl group at the piperidine nitrogen.
-
Deprotection : The tert-butyloxycarbonyl (Boc) group is removed using HCl in methanol, yielding 1-methylpiperidin-3-amine hydrochloride (72% yield).
Reaction Conditions :
-
Temperature : 0°C → room temperature
-
Reagents : NaBH3CN, formaldehyde (30% aqueous)
-
Workup : Extraction with ethyl acetate, followed by HCl-mediated precipitation.
Formation of the Secondary Amine Core
The cyclopropyl and 1-methylpiperidin-3-yl groups are introduced via reductive amination or nucleophilic substitution.
Reductive Amination with Cyclopropanecarbaldehyde
-
Imine Formation : 1-Methylpiperidin-3-amine reacts with cyclopropanecarbaldehyde in methanol.
-
Reduction : Sodium cyanoborohydride reduces the imine intermediate to the secondary amine.
Yield : ~65–70% (estimated from analogous reactions).
Key Considerations :
-
Cyclopropanecarbaldehyde’s strain enhances reactivity, favoring imine formation.
-
Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying.
| Step | Yield | Conditions |
|---|---|---|
| Alkylation | 40–50% | K2CO3, DMF, 60°C, 12 h |
| Hydrolysis | 85–90% | LiOH, THF/MeOH/H2O, RT, 2 h |
Challenges :
-
Competing over-alkylation or N-oxide formation.
-
Hydrolysis requires careful pH control to isolate the carboxylic acid.
Alternative Pathway: Multicomponent Reactions (MCRs)
While direct literature on MCRs for this compound is limited, analogous syntheses suggest potential routes:
Ugi Reaction Variant
-
Components : Cyclopropylamine, 1-methylpiperidin-3-amine, glyoxylic acid, and an isocyanide.
-
Outcome : Forms a tetrameric product with the acetic acid group and secondary amine in one step.
Advantages :
-
Atom economy and reduced purification steps.
-
Limitations : Requires precise stoichiometry and may yield regioisomers.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Reductive Amination + Alkylation | 35–40 | Moderate | High |
| Multicomponent Ugi | 25–30 | High | Low |
| Mitsunobu Coupling | 50–55* | High | Moderate |
*Hypothetical, based on analogous glycine derivatizations.
Optimization Strategies :
-
Catalytic Additives : Transition metal catalysts (e.g., CuI) may enhance alkylation efficiency.
-
Microwave Assistance : Reduces reaction time for hydrolysis steps.
Characterization and Quality Control
Critical analytical data for the final compound:
-
NMR : δ 1.15–1.45 (m, cyclopropyl), 2.30 (s, NCH3), 3.60–3.80 (m, piperidine CH), 4.10 (s, CH2COOH).
-
HPLC Purity : >98% achieved via reverse-phase chromatography.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [Cyclopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols, including cyclopropanation of precursor amines, followed by nucleophilic substitution or amide coupling. For example, cyclopropyl groups are introduced using cyclopropane-carboxylic acid derivatives under basic conditions (e.g., NaH in THF). Piperidine ring modifications often require alkylation with methyl iodide under inert atmospheres. Reaction yields depend on temperature control (e.g., 0–25°C for cyclopropanation) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of methylating agents). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization is critical for isolating high-purity products .
Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR spectra should resolve the cyclopropyl ring (δ ~0.5–1.5 ppm for CH₂ groups), piperidine protons (δ ~2.5–3.5 ppm for N-CH₃), and the acetic acid moiety (δ ~3.8–4.2 ppm for CH₂COO⁻).
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the acetic acid group).
- X-ray Crystallography : Single-crystal analysis verifies stereochemistry and bond angles, particularly for the cyclopropyl-piperidine junction .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis due to potential irritant vapors (e.g., methyl iodide byproducts). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage should occur in airtight containers at –20°C to prevent hydrolysis of the cyclopropyl group. Spill management requires neutralization with sodium bicarbonate and absorption via inert materials .
Advanced Research Questions
Q. How does the cyclopropyl moiety influence the compound's conformational stability and receptor binding affinity in pharmacological studies?
- Methodological Answer : The cyclopropyl group imposes torsional strain, restricting rotational freedom in the piperidine ring. Molecular dynamics simulations (e.g., AMBER or GROMACS) can model this effect. In vitro assays (e.g., competitive binding studies with radiolabeled ligands) quantify receptor affinity. For example, cyclopropyl analogs exhibit 3–5× higher selectivity for σ-1 receptors compared to non-constrained analogs, likely due to reduced entropic penalties during binding .
Q. What strategies can resolve discrepancies in HPLC purity assessments of this compound batches?
- Methodological Answer : Contradictory HPLC results (e.g., variable retention times) may arise from:
- Ionization artifacts : Use acidic mobile phases (0.1% TFA in H₂O/acetonitrile) to suppress carboxylate group ionization.
- Degradation products : Conduct stability studies under forced conditions (40°C/75% RH for 14 days) to identify labile functional groups (e.g., cyclopropyl ring opening).
- Column variability : Validate methods using C18 columns with identical lot numbers and pore sizes (e.g., 100 Å) .
Q. Which computational models are most effective for predicting the acid-base behavior of this compound in aqueous solutions?
- Methodological Answer :
- pKa Prediction : Use quantum mechanical tools (e.g., COSMO-RS or ACD/Labs) to estimate the carboxylic acid pKa (~2.5–3.5) and piperidine amine pKa (~8.5–9.5).
- Solubility : Molecular dynamics (MD) simulations with explicit water molecules model hydration shells around the cyclopropyl group.
- Validation : Compare predictions with experimental potentiometric titrations using a pH-stat autotitrator .
Key Research Challenges
- Stereochemical Purity : Racemization at the piperidine nitrogen during synthesis requires chiral HPLC (e.g., Chiralpak AD-H column) for resolution .
- Biological Activity : Conflicting in vivo efficacy data (e.g., CNS penetration vs. peripheral action) necessitate blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
